

In-Depth Technical Guide: 1,3-Di-Boc-2-(carboxymethyl)guanidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,3-Di-Boc-2-(carboxymethyl)guanidine
Cat. No.:	B105615

[Get Quote](#)

CAS Number: 158478-76-3

Synonyms: N-(N,N'-Di-Boc-guanyl)glycine

Introduction

1,3-Di-Boc-2-(carboxymethyl)guanidine is a pivotal reagent in modern organic synthesis, particularly valued within the realms of peptide chemistry, medicinal chemistry, and bioconjugation.^{[1][2]} Its structure uniquely combines a carboxylic acid moiety with a guanidine group protected by two tert-butyloxycarbonyl (Boc) groups. This arrangement allows for the strategic introduction of a protected guanidinyl-glycine unit into molecules, enabling the synthesis of complex peptides and other biologically active compounds. The Boc protecting groups offer the advantage of being stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, thus providing a versatile tool for researchers and drug development professionals.

Physicochemical and Spectral Data

Comprehensive, experimentally verified quantitative data for **1,3-Di-Boc-2-(carboxymethyl)guanidine** is not readily available in public literature. The following tables summarize the available information from commercial suppliers and related compounds. Researchers should verify these properties with their own analytical data.

Table 1: Physicochemical Properties

Property	Value	Source/Comment
Molecular Formula	$C_{13}H_{23}N_3O_6$	[1]
Molecular Weight	317.34 g/mol	[1]
Appearance	White to off-white solid	General observation for similar compounds
Melting Point	Not available	Data for the precursor, Glycine, N-[bis[(1,1-dimethylethoxy)carbonyl]amino]methylene]-, methyl ester, is not available.
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)	Inferred from the structure and general properties of Boc-protected amino acids.
Storage Temperature	2-8°C	[3]

Table 2: Spectral Data (Predicted/Typical Ranges)

Spectrum	Characteristic Peaks/Shifts	Source/Comment
¹ H NMR (CDCl ₃)	~1.5 ppm (s, 18H, Boc C(CH ₃) ₃), ~4.0 ppm (s, 2H, CH ₂), ~9-11 ppm (br s, 2H, NH), ~10-12 ppm (br s, 1H, COOH)	Predicted based on the structure and known chemical shifts for Boc-protected guanidines and glycine derivatives. Actual values may vary.
¹³ C NMR (CDCl ₃)	~28 ppm (Boc C(CH ₃) ₃), ~45 ppm (CH ₂), ~80-84 ppm (Boc C(CH ₃) ₃), ~153-156 ppm (Boc C=O), ~160-165 ppm (C=N), ~170-175 ppm (COOH)	Predicted based on the structure and known chemical shifts for similar compounds.
IR (KBr, cm ⁻¹)	~3300-3400 (N-H stretch), ~2980 (C-H stretch), ~1700-1750 (C=O stretch, acid and Boc), ~1630-1650 (C=N stretch), ~1150-1250 (C-O stretch)	Predicted based on functional groups present in the molecule.

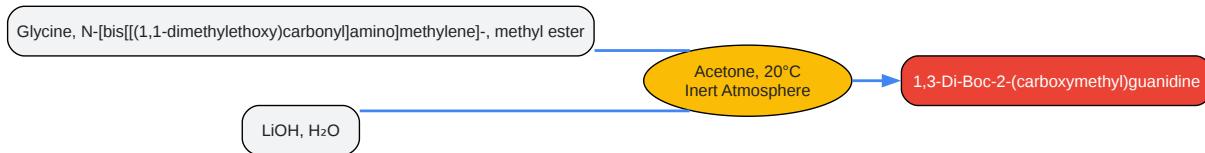
Synthesis and Experimental Protocols

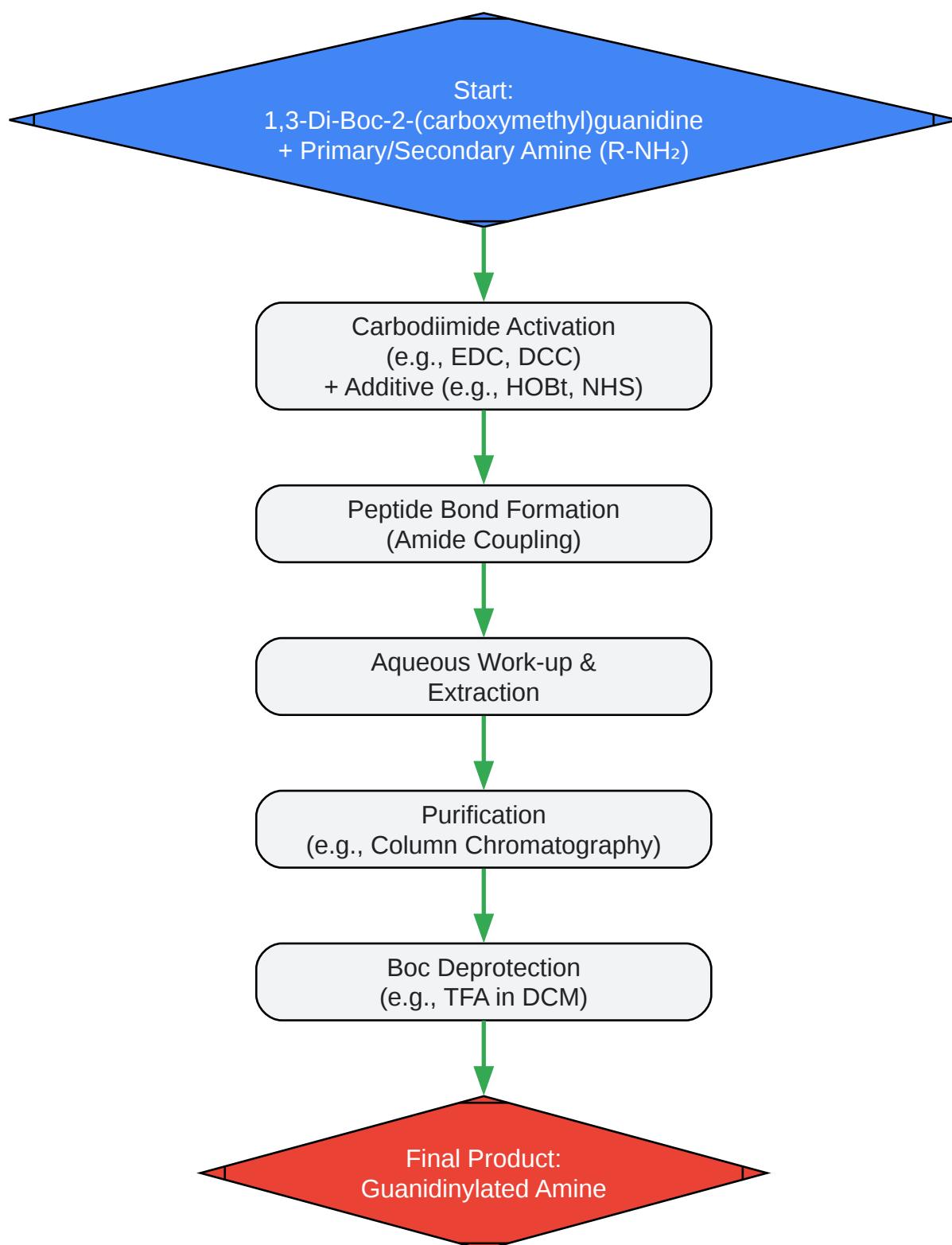
The synthesis of **1,3-Di-Boc-2-(carboxymethyl)guanidine** typically involves the hydrolysis of its corresponding methyl ester, Glycine, N-[bis[(1,1-dimethylethoxy)carbonyl]amino]methylene]-, methyl ester.

Synthesis of 1,3-Di-Boc-2-(carboxymethyl)guanidine

A key synthetic route involves the hydrolysis of the methyl ester precursor.^[4]

Reaction Scheme:





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1 3-DI-BOC-2-(CARBOXYMETHYL)GUANIDINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1,3-Di-Boc-2-(carboxymethyl)guanidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105615#1-3-di-boc-2-carboxymethyl-guanidine-cas-number-158478-76-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com